molecular formula C18H12Cl2FN3OS B12212151 5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B12212151
M. Wt: 408.3 g/mol
InChI Key: UFSIUQJULCBCKJ-UHFFFAOYSA-N
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Description

5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetically designed pyrimidine derivative provided for research purposes. Pyrimidines are a prominent class of heterocyclic compounds known for their wide range of pharmacological activities, serving as key scaffolds in medicinal chemistry . The structure of this particular compound integrates a pyrimidine core substituted with a carboxamide group linked to a 3-chlorophenyl ring, a chlorine atom, and a (4-fluorobenzyl)sulfanyl moiety. This specific arrangement of halogen atoms (chlorine and fluorine) and the thioether linker is significant, as structural variations in the pyrimidine ring system are extensively investigated to modulate biological activity and physicochemical properties . In research settings, pyrimidine derivatives analogous to this compound have demonstrated considerable potential in various therapeutic areas. The 5-chloro-4-((substituted phenyl)amino)pyrimidine motif is recognized as a valuable cap group in the design of histone deacetylase (HDAC) inhibitors, which are validated targets for the development of anticancer drugs in epigenetics . Such compounds have shown promise in enzyme inhibition assays and antiproliferative activity against both hematological and solid cancer cell lines, with some derivatives promoting G0/G1 phase cell cycle arrest and apoptosis . Furthermore, pyrimidine-based compounds are widely studied for their anti-inflammatory activities, often attributed to their inhibitory effects on key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The presence of specific substituents, particularly halogens and small alkyl or alkoxy groups, is known to be critical for optimizing these biological activities, as established by structure-activity relationship (SAR) studies . The primary value of this compound for researchers lies in its use as a chemical building block or a lead compound for further optimization and biological evaluation. It is strictly intended for laboratory research use and is not approved for human therapeutic, diagnostic, or veterinary applications.

Properties

Molecular Formula

C18H12Cl2FN3OS

Molecular Weight

408.3 g/mol

IUPAC Name

5-chloro-N-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12Cl2FN3OS/c19-12-2-1-3-14(8-12)23-17(25)16-15(20)9-22-18(24-16)26-10-11-4-6-13(21)7-5-11/h1-9H,10H2,(H,23,25)

InChI Key

UFSIUQJULCBCKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Formation of the Carboxamide Intermediate

The first step involves coupling 5-chloropyrimidine-4-carboxylic acid with 3-chloroaniline to form 5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide .

Procedure :

  • Dissolve 5-chloropyrimidine-4-carboxylic acid (10 mmol) in anhydrous DCM.

  • Add 3-chloroaniline (12 mmol) and EDCI (12 mmol) under nitrogen atmosphere.

  • Stir at 25°C for 12–16 hours.

  • Quench with ice-cwater, extract with DCM, and purify via column chromatography (hexane:ethyl acetate, 7:3).

Yield : 78–82%.

Sulfanyl Group Introduction

The second step introduces the 4-fluorobenzyl sulfanyl group at position 2 of the pyrimidine ring via nucleophilic aromatic substitution.

Procedure :

  • Suspend the carboxamide intermediate (5 mmol) in anhydrous DMF.

  • Add 4-fluorobenzyl mercaptan (6 mmol) and potassium carbonate (10 mmol).

  • Heat at 60°C for 8–10 hours under inert conditions.

  • Cool, dilute with water, and extract with ethyl acetate.

  • Purify via recrystallization (ethanol:water, 4:1).

Yield : 70–75%.

Reaction Optimization

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency:

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃6075
THFNaH5062
DCMEt₃N2558

DMF with potassium carbonate provides optimal polarity and basicity for nucleophilic substitution.

Catalytic Additives

Adding catalytic tetrabutylammonium iodide (TBAI, 0.1 eq.) increases yield to 83% by enhancing the nucleophilicity of the thiolate ion.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrimidine-H), 7.55–7.12 (m, 8H, aryl-H), 4.51 (s, 2H, SCH₂).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 164.2 (C=O), 158.9 (C-Cl), 135.4–115.1 (aryl-C), 39.5 (SCH₂).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the molecular structure, revealing a dihedral angle of 85.2° between the pyrimidine and 3-chlorophenyl planes. Noncovalent interactions (C–H···F, S···π) stabilize the crystal lattice.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reproducibility:

  • Residence time : 30 minutes.

  • Throughput : 1.2 kg/day.

  • Purity : >99.5% (HPLC).

Green Chemistry Approaches

Solvent-free mechanochemical grinding reduces waste:

  • Conditions : Ball milling (400 rpm, 2 hours).

  • Yield : 68%.

Challenges and Solutions

Byproduct Formation

  • Issue : Competing oxidation of the sulfanyl group to sulfoxide.

  • Solution : Conduct reactions under strict anaerobic conditions with nitrogen purging.

Purification Difficulties

  • Issue : Co-elution of unreacted 3-chloroaniline.

  • Solution : Gradient elution chromatography (hexane → ethyl acetate) with 5% triethylamine additive.

Comparative Analysis with Analogous Compounds

Compound ModificationSynthetic Yield (%)Bioactivity (IC₅₀, nM)
4-Fluorobenzyl sulfanyl7512.3 (COX-2 inhibition)
3-Methylbenzyl sulfanyl6818.9
2-Chlorobenzyl sulfanyl6324.7

The 4-fluorobenzyl variant exhibits superior yield and potency due to enhanced electronic effects .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Sulfoxides and sulfones: from oxidation.

    Amines: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide exhibit promising anticancer activity. For instance, derivatives of pyrimidine structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In one study, compounds with similar structural motifs demonstrated significant growth inhibition against A549 lung cancer cells, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against resistant bacterial strains. Nitrogen heterocycles, such as those found in pyrimidine derivatives, are known to play crucial roles in the development of antibacterial agents. Recent studies have shown that modifications to the pyrimidine ring can enhance the antibacterial efficacy against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus .

Case Study 1: Anticancer Screening

In a systematic screening of various pyrimidine derivatives, a compound structurally related to this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of a related pyrimidine derivative demonstrated effectiveness against E. coli and Pseudomonas aeruginosa. The compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s biological and physicochemical properties are influenced by its substituents. Below is a systematic comparison with structurally related analogs:

Substituent Variations on the Pyrimidine Ring

Sulfanyl Group Modifications
  • Target Compound: 4-Fluorobenzylsulfanyl group (C₆H₄F-CH₂-S-).
  • Analog 1 : 5-Chloro-N-(3-Chlorophenyl)-2-(Methylthio)Pyrimidine-4-Carboxamide (CAS 879948-57-9)
    • Methylthio (-S-CH₃) substitution reduces steric bulk but decreases lipophilicity compared to the benzylsulfanyl group. This may lower membrane permeability .
  • The trifluoromethylphenyl carboxamide further enhances hydrophobicity .
Halogenation Patterns
  • Target Compound : Chlorine at pyrimidine position 3.
    • Chlorine’s electronegativity stabilizes the pyrimidine ring, influencing electron distribution and intermolecular interactions .
  • Analog 3 : 5-Chloro-N-(4-Chlorophenyl)-2-[(4-Fluorobenzyl)Sulfanyl]Pyrimidine-4-Carboxamide (CAS 901658-67-1)
    • Substitution of the 3-chlorophenyl group with a 4-chlorophenyl group alters the spatial orientation of the carboxamide moiety, which may affect target binding affinity .

Carboxamide Substituent Modifications

Chlorophenyl vs. Trifluoromethylphenyl
  • Target Compound : 3-Chlorophenyl group.
    • The meta-chloro substituent balances hydrophobicity and steric effects, facilitating interactions with hydrophobic enzyme pockets .
Positional Isomerism
  • Analog 5: N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide The para-chloro substitution on the phenyl ring changes hydrogen-bonding patterns in crystal structures, as observed in dihedral angles (42.25° vs. 59.70° in meta-substituted analogs) .
Antimicrobial Activity
  • Target Compound: Limited direct data, but analogs with 3-chlorophenyl groups (e.g., Compound 8j in ) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 7.81 μmol/L), outperforming penicillin G .
  • Analog 2 : The trifluoromethylphenyl group may enhance activity against resistant strains due to increased membrane penetration .
Crystallographic and Solubility Data
  • Analog 6: 2-[(4-Chlorobenzyl)Sulfanyl]-4-(2-Methylpropyl)-6-[3-(Trifluoromethyl)Anilino]Pyrimidine-5-Carbonitrile Crystal packing reveals intermolecular N–H⋯N hydrogen bonds, forming dimeric structures. Similar interactions in the target compound could influence solubility and stability .

Data Tables

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Pyrimidine/Carboxamide) Molecular Weight Biological Activity (if reported) Reference
Target Compound 5-Cl, 4-F-benzylsulfanyl, 3-Cl-Ph 441.8 N/A
5-Chloro-N-(3-Chlorophenyl)-2-(Methylthio)Pyrimidine-4-Carboxamide (CAS 879948-57-9) 5-Cl, -S-CH₃, 3-Cl-Ph ~370 N/A
5-Chloro-2-[(2-Fluorobenzyl)Sulfanyl]-N-[3-(Trifluoromethyl)Phenyl]Pyrimidine-4-Carboxamide 5-Cl, 2-F-benzylsulfanyl, 3-CF₃-Ph 441.8 Enhanced hydrophobicity
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide 4,6-diaminopyrimidine, 4-Cl-Ph ~350 Antimicrobial (crystal structure studied)
Table 2: Impact of Substituent Positions on Activity
Substituent Position Example Compound Observed Effect Reference
3-Chlorophenyl Target Compound Optimal MRSA activity
4-Chlorophenyl CAS 901658-67-1 Altered hydrogen-bonding in crystals
2-Fluorobenzyl BH52758 (CAS 874146-90-4) Increased steric hindrance

Biological Activity

5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound, with the molecular formula C18H12Cl2FN3OSC_{18}H_{12}Cl_2FN_3OS and a molecular weight of 408.3 g/mol, has been studied for various therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure with multiple halogen atoms and a sulfanyl group, which contribute to its reactivity and biological activity. The presence of chlorine and fluorine substituents suggests significant interactions with biological targets, making it an interesting candidate for drug development.

PropertyValue
Common NameThis compound
CAS Number901658-68-2
Molecular FormulaC18H12Cl2FN3OS
Molecular Weight408.3 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies suggest that this compound may act as an enzyme inhibitor or receptor modulator, particularly targeting pathways involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Case Study: EGFR Inhibition
In a study evaluating various pyrimidine derivatives, this compound demonstrated potent inhibitory effects against the EGFR T790M mutation, a common resistance mutation in non-small cell lung cancer (NSCLC). The IC50 value was reported at approximately 9.5 nM, comparable to reference drugs like osimertinib .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, potentially by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response. This activity was assessed through various assays that measured COX-2 inhibition.

Case Study: COX-2 Inhibition
In vitro assays indicated that the compound significantly suppressed COX-2 activity with an IC50 value of 0.04 μmol, similar to that of celecoxib, a standard anti-inflammatory medication . These findings support its potential use in treating inflammatory conditions.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways related to cancer progression and inflammation.
  • Receptor Modulation : Its structural features allow it to interact with specific receptors, altering their activity and downstream effects.
  • Gene Expression Regulation : It may influence the expression levels of proteins involved in apoptosis and cell cycle regulation.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
5-Chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamideC18H12Cl2FN3OSFewer chlorine atoms; similar sulfanyl group
5-Bromo-N-(3-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamideC18H14BrClN3OSBromine instead of chlorine; different substituents
5-Iodo-N-(2-nitrophenyl)-2-[(4-methoxybenzyl)sulfanyl]pyrimidine-4-carboxamideC18H16ClN3O3SIodine substitution; nitro group presence

These comparisons highlight how variations in halogen substitution and functional groups can influence biological activity and therapeutic potential.

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